Cas no 2248396-24-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6516518
- 2248396-24-7
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate
-
- Inchi: 1S/C19H15NO4/c1-12-6-2-5-9-15(12)19(10-11-19)18(23)24-20-16(21)13-7-3-4-8-14(13)17(20)22/h2-9H,10-11H2,1H3
- InChI Key: FQRRBIYVGDHOAS-UHFFFAOYSA-N
- SMILES: O(C(C1(C2C=CC=CC=2C)CC1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 321.10010796g/mol
- Monoisotopic Mass: 321.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516518-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 0.05g |
$660.0 | 2025-03-14 | |
| Enamine | EN300-6516518-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 0.1g |
$691.0 | 2025-03-14 | |
| Enamine | EN300-6516518-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 0.25g |
$723.0 | 2025-03-14 | |
| Enamine | EN300-6516518-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 0.5g |
$754.0 | 2025-03-14 | |
| Enamine | EN300-6516518-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 1.0g |
$785.0 | 2025-03-14 | |
| Enamine | EN300-6516518-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 2.5g |
$1539.0 | 2025-03-14 | |
| Enamine | EN300-6516518-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 5.0g |
$2277.0 | 2025-03-14 | |
| Enamine | EN300-6516518-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate |
2248396-24-7 | 95.0% | 10.0g |
$3376.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate (CAS No. 2248396-24-7)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate, identified by the CAS number 2248396-24-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes a dioxo group, a dihydroisoindole core, and an ester moiety linked to a cyclopropane ring. The presence of these structural features not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.
The dihydroisoindole scaffold is particularly noteworthy due to its prevalence in biologically active molecules. It has been extensively studied for its potential as a pharmacophore in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The dioxo group, on the other hand, introduces electrophilic centers that can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry. The combination of these features with the rigid cyclopropane ring enhances the compound's stability and reactivity, making it an attractive candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies have shown that the 1-(2-methylphenyl)cyclopropane-1-carboxylate moiety can influence the electronic distribution and binding affinity of the molecule when interacting with biological targets. This has led to innovative strategies for designing molecules with enhanced pharmacological activity.
In the realm of drug discovery, the synthesis of analogs of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate has been a focal point for several research groups. By modifying specific functional groups or introducing additional substituents, scientists aim to optimize the compound's bioactivity and reduce potential side effects. For instance, modifications to the methylphenyl group have been explored to alter receptor binding profiles, while adjustments to the ester linkage have been investigated for improved metabolic stability.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for materials science applications, such as organic electronics and supramolecular chemistry. The rigid framework provided by the cyclopropane ring and the conjugated system formed by the dihydroisoindole and dioxo groups contribute to its ability to form stable complexes with other molecules, making it useful in designing novel materials with tailored properties.
From a synthetic chemistry perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate exemplifies the elegance of modern organic synthesis. The integration of multiple functional groups into a single molecular framework requires meticulous planning and execution. Recent methodologies involving transition metal catalysis have streamlined many synthetic steps, allowing for more efficient production of this compound and its derivatives.
The biological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have shown potential activity against various disease targets, including enzymes involved in inflammatory pathways and receptors implicated in neurological disorders. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications.
The development of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like 1-(2-methylphenyl)cyclopropane-1-carboxylate derivatives. These platforms enable researchers to rapidly test large libraries of compounds for their biological activity, facilitating the identification of promising candidates for further optimization.
Environmental considerations are also increasingly being integrated into drug discovery processes. The synthesis of 2248396-24-7 has been optimized to minimize waste generation and reduce environmental impact. Green chemistry principles are being applied more frequently in laboratories worldwide, ensuring that innovative solutions are developed sustainably.
The future prospects for this compound are exciting and multifaceted. Continued research is expected to uncover new therapeutic applications and expand its utility in material science. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into tangible benefits for society.
2248396-24-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2-methylphenyl)cyclopropane-1-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)